KadcoccilactoneN
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Overview
Description
KadcoccilactoneN is a triterpenoid compound isolated from the roots of Kadsura coccinea, a plant belonging to the Schisandraceae family . This genus is known for its medicinal properties and has been traditionally used in Southeast Asia for treating various ailments such as chronic enteritis, acute gastritis, duodenal ulcers, and rheumatic pain .
Preparation Methods
Synthetic Routes and Reaction Conditions: The isolation of KadcoccilactoneN involves extraction from the roots of Kadsura coccinea using organic solvents followed by chromatographic techniques . The specific synthetic routes and reaction conditions for this compound have not been extensively documented in the literature.
Industrial Production Methods: Currently, there are no large-scale industrial production methods reported for this compound. The compound is primarily obtained through natural extraction processes from the plant roots .
Chemical Reactions Analysis
Types of Reactions: KadcoccilactoneN, like other triterpenoids, can undergo various chemical reactions including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Halogenation reactions can be carried out using reagents like bromine (Br₂) or chlorine (Cl₂).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield various oxidized derivatives, while reduction can produce alcohols or other reduced forms .
Scientific Research Applications
KadcoccilactoneN has shown significant potential in various scientific research applications :
Chemistry: It is studied for its unique triterpenoid structure and potential chemical reactivity.
Mechanism of Action
KadcoccilactoneN exerts its effects primarily through enzyme inhibition . It has been shown to inhibit PTP1B and AChE, which are involved in metabolic regulation and neural function, respectively . The exact molecular targets and pathways are still under investigation, but these inhibitory activities suggest potential therapeutic applications in diabetes and Alzheimer’s disease .
Comparison with Similar Compounds
KadcoccilactoneT: Another triterpenoid from Kadsura coccinea with similar inhibitory activities.
KadcoccilactoneL: Known for its bioactivity against human tumor cell lines.
KadcoccilactoneR: Shares structural similarities and biological activities with KadcoccilactoneN.
Uniqueness: this compound stands out due to its specific inhibitory effects on PTP1B and AChE, which are not as prominently observed in other similar compounds . This makes it a unique candidate for further research in metabolic and neurodegenerative diseases.
Properties
Molecular Formula |
C30H38O7 |
---|---|
Molecular Weight |
510.6 g/mol |
IUPAC Name |
(1R,2S,5S,11S,13R,14R,16R,19S,25S,27R)-14,27-dihydroxy-1,6,6,21,25-pentamethyl-7,12,23-trioxaheptacyclo[14.12.0.02,14.05,11.011,13.017,26.019,24]octacosa-9,17(26),20-triene-8,22-dione |
InChI |
InChI=1S/C30H38O7/c1-14-10-16-11-17-18-12-29(34)21(28(18,5)13-19(31)23(17)15(2)24(16)35-25(14)33)7-6-20-27(3,4)36-22(32)8-9-30(20)26(29)37-30/h8-10,15-16,18-21,24,26,31,34H,6-7,11-13H2,1-5H3/t15-,16+,18-,19+,20-,21-,24?,26+,28+,29+,30-/m0/s1 |
InChI Key |
JRBADSMYLQHZCO-NNHBRIMXSA-N |
Isomeric SMILES |
C[C@@H]1C2[C@@H](CC3=C1[C@@H](C[C@@]4([C@H]3C[C@]5([C@H]4CC[C@@H]6[C@]7([C@@H]5O7)C=CC(=O)OC6(C)C)O)C)O)C=C(C(=O)O2)C |
Canonical SMILES |
CC1C2C(CC3=C1C(CC4(C3CC5(C4CCC6C(OC(=O)C=CC67C5O7)(C)C)O)C)O)C=C(C(=O)O2)C |
Origin of Product |
United States |
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